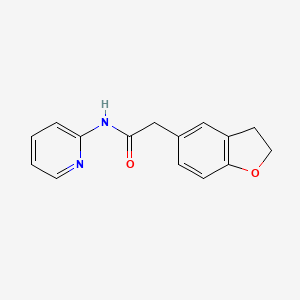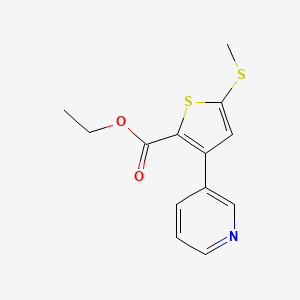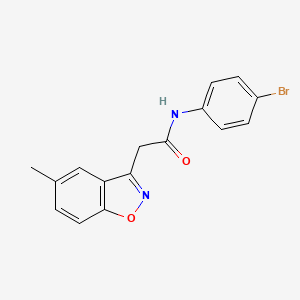![molecular formula C13H14N6O3S B13376521 N-methyl-N'-({[5-oxo-6-(3-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea](/img/structure/B13376521.png)
N-methyl-N'-({[5-oxo-6-(3-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N’-({[5-oxo-6-(3-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea is a complex organic compound with the molecular formula C13H14N6O3S and a molecular weight of 334.35 g/mol This compound features a unique structure that includes a pyridinylmethyl group, a triazinyl ring, and a sulfanylacetylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-({[5-oxo-6-(3-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea involves multiple steps, starting with the preparation of the triazinyl ring and the subsequent introduction of the pyridinylmethyl group. The final step typically involves the reaction of the intermediate with N-methylurea under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent production.
化学反応の分析
Types of Reactions
N-methyl-N’-({[5-oxo-6-(3-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles employed.
科学的研究の応用
N-methyl-N’-({[5-oxo-6-(3-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-methyl-N’-({[5-oxo-6-(3-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds include other triazinyl derivatives and pyridinylmethyl-containing molecules. Examples include:
- N-methyl-N’-({[5-oxo-6-(2-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea
- N-methyl-N’-({[5-oxo-6-(4-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea .
Uniqueness
N-methyl-N’-({[5-oxo-6-(3-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazinyl ring and a pyridinylmethyl group makes it a valuable compound for various research applications.
特性
分子式 |
C13H14N6O3S |
|---|---|
分子量 |
334.36 g/mol |
IUPAC名 |
N-(methylcarbamoyl)-2-[[5-oxo-6-(pyridin-3-ylmethyl)-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C13H14N6O3S/c1-14-12(22)16-10(20)7-23-13-17-11(21)9(18-19-13)5-8-3-2-4-15-6-8/h2-4,6H,5,7H2,1H3,(H,17,19,21)(H2,14,16,20,22) |
InChIキー |
YDHCLULESXTMRJ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC(=O)CSC1=NN=C(C(=O)N1)CC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B13376439.png)

![1-(Phenylmethyl)spiro[piperidine-4,4a(2)-[4H]tetrazolo[1,5-a]thieno[2,3-f][1,4]diazepin]-6a(2)(5a(2)H)-one](/img/structure/B13376444.png)

![5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B13376452.png)
![N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13376453.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13376462.png)
![2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13376466.png)



![N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B13376480.png)
acetate](/img/structure/B13376489.png)
![1-(3-chlorobenzyl)-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376492.png)
